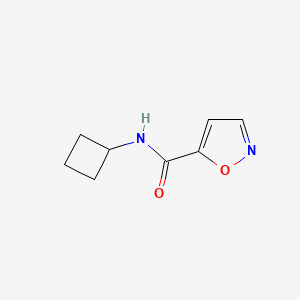

N-cyclobutyl-1,2-oxazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazole is a class of organic compounds that contain a five-membered ring with two adjacent heteroatoms (an oxygen atom and a nitrogen atom) . The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom. Carboxamides are commonly found in a wide range of chemical compounds, including many drugs .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclization of certain precursors, such as β-enamino ketoesters . The reaction with hydroxylamine hydrochloride can lead to the formation of oxazole rings .

Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of these heteroatoms and the double bonds contribute to the aromaticity of the oxazole ring .

Chemical Reactions Analysis

The reactivity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring . The presence of a carboxamide group can also affect the reactivity, as it can form hydrogen bonds with a variety of enzymes and proteins .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific oxazole derivative would depend on its exact structure. In general, oxazoles are stable compounds and have a boiling point of 69 °C .

科学研究应用

- Oxazole derivatives, including N-cyclobutyl-1,2-oxazole-5-carboxamide, exhibit antimicrobial properties. Researchers have synthesized various oxazole compounds and screened them for antibacterial and antifungal effects . These compounds could potentially serve as leads for novel antimicrobial agents.

- Some oxazole derivatives demonstrate anticancer activity. While specific studies on N-cyclobutyl-1,2-oxazole-5-carboxamide are limited, the broader class of oxazoles has shown promise in inhibiting cancer cell growth . Further investigation could reveal its potential in cancer therapy.

- Oxazole compounds have been explored for their anti-inflammatory properties. Although more research is needed, N-cyclobutyl-1,2-oxazole-5-carboxamide may contribute to inflammation modulation . Understanding its mechanism of action could lead to novel anti-inflammatory drugs.

- Oxazole derivatives have been investigated as potential antitubercular agents. While specific studies on N-cyclobutyl-1,2-oxazole-5-carboxamide are scarce, its structural features suggest it could be relevant in combating tuberculosis .

- Oxazoles, including N-cyclobutyl-1,2-oxazole-5-carboxamide, may possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases . Further exploration could reveal its potential in this area.

- Beyond biological activities, oxazole derivatives find utility in other fields. For instance, researchers have used iron oxide magnetic nanoparticles (Fe3O4 MNPs) as reusable catalysts for synthesizing functionalized oxazoles . N-cyclobutyl-1,2-oxazole-5-carboxamide could contribute to such catalytic processes.

Antimicrobial Activity

Anticancer Potential

Anti-inflammatory Effects

Antitubercular Activity

Antioxidant Properties

Catalyst Applications

作用机制

While the specific mechanism of action for “N-cyclobutyl-1,2-oxazole-5-carboxamide” is not known, many oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

属性

IUPAC Name |

N-cyclobutyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(7-4-5-9-12-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEWCUHHCXBFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-1,2-oxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6430311.png)

![1-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430327.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B6430331.png)

![1-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430342.png)

![2,6-dichloro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6430346.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B6430347.png)

![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)

![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430360.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)

![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)

![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)